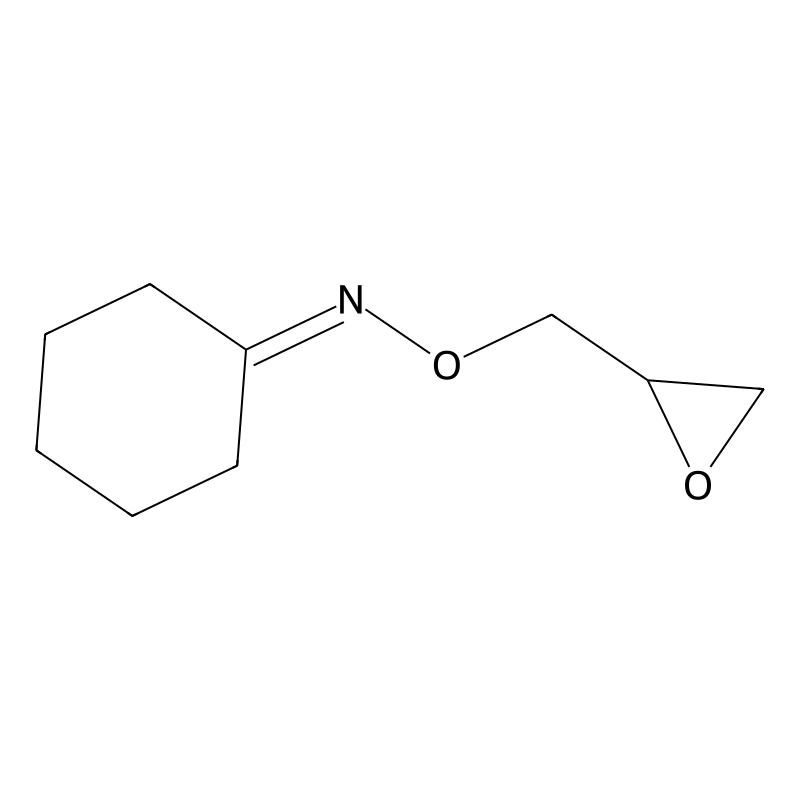Cyclohexanone O-oxiranylmethyl-oxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cyclohexanone O-oxiranylmethyl-oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from cyclohexanone, a cyclic ketone, and is notable for its role as an intermediate in various chemical syntheses, particularly in the production of polymers like Nylon-6. Cyclohexanone O-oxiranylmethyl-oxime is recognized for its unique structural features, including an oxirane (epoxide) group, which contributes to its reactivity and potential applications in organic synthesis.
The primary reaction involving cyclohexanone O-oxiranylmethyl-oxime is the Beckmann rearrangement, where it can be converted into ε-caprolactam, a precursor for Nylon-6. This rearrangement typically occurs in the presence of acid catalysts, such as sulfuric acid or solid acids used in industrial processes. Other notable reactions include:
- Reduction: Cyclohexanone O-oxiranylmethyl-oxime can be reduced to cyclohexylamine using sodium amalgam.
- Hydrolysis: It can also undergo hydrolysis in acidic conditions to regenerate cyclohexanone.
These reactions highlight the versatility of cyclohexanone O-oxiranylmethyl-oxime in organic synthesis and its importance in producing valuable chemical intermediates .
Cyclohexanone O-oxiranylmethyl-oxime can be synthesized through several methods:
- Nucleophilic Addition: The traditional method involves the reaction of cyclohexanone with hydroxylamine under acidic conditions, yielding cyclohexanone oxime. This can be followed by further functionalization to introduce the oxirane group.
- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing cyclohexanone oxime from cyclohexanone using nitrate as a nitrogen source. This method utilizes Zn-Cu alloy catalysts to facilitate the reaction under mild conditions .
- One-Pot Reactions: Innovative approaches have been developed where cyclohexanone oxime can be synthesized from nitrobenzene using bifunctional catalysts like palladium and gold nanoparticles under hydrogen atmosphere .
These methods demonstrate the evolving landscape of synthetic strategies for producing cyclohexanone O-oxiranylmethyl-oxime efficiently.
Cyclohexanone O-oxiranylmethyl-oxime is unique due to its cyclic structure combined with both ketonic and oxime functionalities, which may provide distinct reactivity patterns compared to its linear counterparts .








